Cas no 1909286-56-1 (5-(1S)-1-azidoethyl-1-methyl-1H-1,2,3-triazole)

5-(1S)-1-Azidoethyl-1-methyl-1H-1,2,3-triazole is a chiral triazole derivative featuring an azidoethyl substituent at the 5-position. This compound is of interest in synthetic and medicinal chemistry due to its functional versatility, combining the reactivity of an azide group with the structural stability of a triazole ring. The stereospecific (1S) configuration enhances its utility in enantioselective synthesis and bioconjugation applications. Its methyl-substituted triazole core contributes to improved metabolic stability, making it a valuable intermediate for drug discovery and click chemistry. The azide moiety allows for efficient participation in Cu(I)-catalyzed or strain-promoted cycloadditions, facilitating modular scaffold construction.
5-(1S)-1-azidoethyl-1-methyl-1H-1,2,3-triazole structure
1909286-56-1 structure
Product Name:5-(1S)-1-azidoethyl-1-methyl-1H-1,2,3-triazole
CAS No:1909286-56-1
MF:C5H8N6
MW:152.157218933105
MDL:MFCD29907108
CID:5043634
PubChem ID:122163652
Update Time:2025-10-29

5-(1S)-1-azidoethyl-1-methyl-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole
    • 5-[(1S)-1-azidoethyl]-1-methyltriazole
    • 5-(1S)-1-azidoethyl-1-methyl-1H-1,2,3-triazole
    • MDL: MFCD29907108
    • Inchi: 1S/C5H8N6/c1-4(8-9-6)5-3-7-10-11(5)2/h3-4H,1-2H3/t4-/m0/s1
    • InChI Key: UMOZTRVYKAXTHN-BYPYZUCNSA-N
    • SMILES: N1(C)C(=CN=N1)[C@H](C)N=[N+]=[N-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 174
  • XLogP3: 1
  • Topological Polar Surface Area: 45.1

5-(1S)-1-azidoethyl-1-methyl-1H-1,2,3-triazole Pricemore >>

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